4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a furyl group, and a chloromethoxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
Scientific Research Applications
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- **4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Uniqueness
What sets 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, furyl group, and chloromethoxyphenyl moiety allows it to participate in a broader range of reactions and interact with diverse molecular targets.
Properties
Molecular Formula |
C16H17ClN4O2S |
---|---|
Molecular Weight |
364.9g/mol |
IUPAC Name |
4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-15-19-20-16(24)21(15)18-9-11-5-7-13(23-11)10-4-6-14(22-2)12(17)8-10/h4-8,18H,3,9H2,1-2H3,(H,20,24) |
InChI Key |
JKOUPXXLPDXGBO-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CCC1=NNC(=S)N1NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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